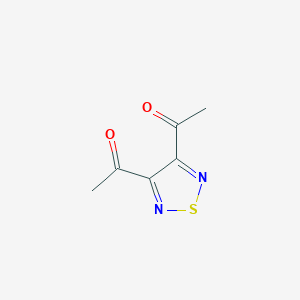
2-(1-Chlorobutyl)-5-propylfuran
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Chlorobutyl)-5-propylfuran is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a 1-chlorobutyl group at the second position and a propyl group at the fifth position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chlorobutyl)-5-propylfuran can be achieved through several methods. One common approach involves the chlorination of 1-chlorobutane, followed by a reaction with a furan derivative. The chlorination process typically involves the use of chlorine gas or sulfuryl chloride as the chlorinating agent under controlled conditions . The reaction is carried out in the presence of a catalyst, such as iron or aluminum chloride, to facilitate the formation of the chlorinated intermediate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chlorination reactors where 1-chlorobutane is continuously fed and reacted with chlorine gas. The resulting chlorinated product is then purified and reacted with a furan derivative under optimized conditions to yield the final compound. The process parameters, such as temperature, pressure, and reaction time, are carefully controlled to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(1-Chlorobutyl)-5-propylfuran undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 1-chlorobutyl group can be substituted by other nucleophiles, such as hydroxide ions, amines, or thiols, leading to the formation of different derivatives.
Oxidation Reactions: The furan ring can undergo oxidation reactions, resulting in the formation of furan-2,5-dione derivatives.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, ammonia, and thiols. These reactions are typically carried out in polar solvents such as ethanol or water at elevated temperatures.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like ether or tetrahydrofuran.
Major Products Formed
Substitution Reactions: Various substituted derivatives, depending on the nucleophile used.
Oxidation Reactions: Furan-2,5-dione derivatives.
Reduction Reactions: Corresponding alcohols.
Applications De Recherche Scientifique
2-(1-Chlorobutyl)-5-propylfuran has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with specific pharmacological properties.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and resins, due to its reactive functional groups.
Mécanisme D'action
The mechanism of action of 2-(1-Chlorobutyl)-5-propylfuran involves its interaction with specific molecular targets. The chlorine atom in the 1-chlorobutyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to the modification of their structure and function. The furan ring can also participate in various chemical reactions, contributing to the compound’s overall reactivity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Chlorobutane: A simple alkyl halide used in various organic synthesis reactions.
5-Propylfuran: A furan derivative with a propyl group at the fifth position, used as a precursor in the synthesis of more complex molecules.
2-Chlorobutylbenzene: A compound with a similar chlorobutyl group but attached to a benzene ring instead of a furan ring.
Uniqueness
2-(1-Chlorobutyl)-5-propylfuran is unique due to the presence of both a furan ring and a chlorobutyl group. This combination imparts distinct chemical properties, such as increased reactivity and potential biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
96212-20-3 |
|---|---|
Formule moléculaire |
C11H17ClO |
Poids moléculaire |
200.70 g/mol |
Nom IUPAC |
2-(1-chlorobutyl)-5-propylfuran |
InChI |
InChI=1S/C11H17ClO/c1-3-5-9-7-8-11(13-9)10(12)6-4-2/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
HVQLVRGVJDLHFY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC=C(O1)C(CCC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


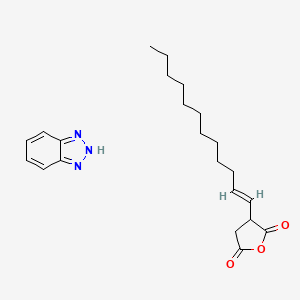
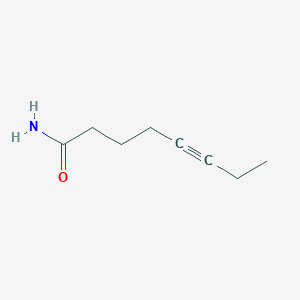
![5-(3-Phenylprop-1-en-1-yl)furo[2,3-d]pyrimidine-2,4-diamine](/img/structure/B15212891.png)
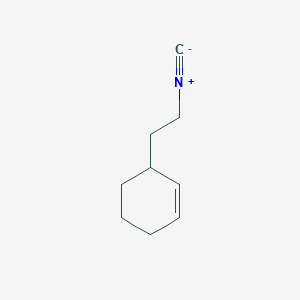
![(2S,3R)-2-(2-([1,1'-Biphenyl]-4-ylamino)ethyl)pyrrolidine-3,4-diol](/img/structure/B15212896.png)

![6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B15212908.png)
![2-{[2,5-Diamino-6-(benzylsulfanyl)pyrimidin-4-yl]amino}ethanol](/img/structure/B15212910.png)
![2-((2-Hydroxyethyl)amino)-3-nitro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15212915.png)

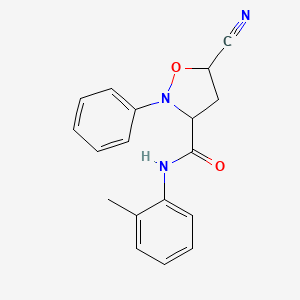
![1H-4,9-Ethanobenzo[f]isoindole-1,3(2H)-dione](/img/structure/B15212939.png)
![2,2'-[(4-Bromophenyl)methylene]bis(5-tert-butylfuran)](/img/structure/B15212948.png)
